9H-Pyrido[2,3-b]indole basic properties
9H-Pyrido[2,3-b]indole basic properties
An In-depth Technical Guide to 9H-Pyrido[2,3-b]indole: Core Properties and Applications
Introduction
9H-Pyrido[2,3-b]indole, also known by its common names α-carboline and Norharmane, is a heterocyclic aromatic organic compound.[1][2] Its structure consists of a pyridine ring fused to an indole skeleton, forming a tricyclic system that serves as a foundational scaffold in medicinal chemistry and natural product synthesis.[2][3] This guide provides a comprehensive overview of the core physicochemical properties, reactivity, synthesis, and pharmacological significance of 9H-Pyrido[2,3-b]indole, tailored for researchers and professionals in drug development. This molecule is not merely a synthetic curiosity; it is a naturally occurring alkaloid found in various plants, cooked foods, and tobacco smoke, and it is also produced endogenously in humans.[4][5][6] Its diverse biological activities have established it as a "privileged scaffold," a molecular framework that is repeatedly found in bioactive compounds.[2]
Core Physicochemical and Spectroscopic Properties
The fundamental properties of 9H-Pyrido[2,3-b]indole are critical for its handling, characterization, and application in research settings.
Physical and Chemical Characteristics
A summary of the key physical and chemical properties is presented below. The compound typically appears as a light yellow or crystalline solid.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂ | [4][7] |
| Molecular Weight | 168.19 g/mol | [4][7] |
| CAS Number | 244-76-8 (α-carboline) / 244-63-3 (β-carboline/Norharmane) | [4][8] |
| Melting Point | 219-221 °C | [9] |
| Boiling Point | 391.3 ± 15.0 °C at 760 mmHg | [9] |
| Appearance | Crystalline solid, light yellow | [4][5] |
| pKa | 5.5 (for a derivative, probe 4b) | [10] |
| Solubility | Soluble in DMSO (~25 mg/mL), ethanol (~1 mg/mL), and DMF (~1 mg/mL). Sparingly soluble in aqueous solutions. | [5][7] |
Note: The CAS number can vary depending on the specific isomer (α, β, γ, δ) of the pyridoindole. This guide focuses on the α-carboline structure, 9H-Pyrido[2,3-b]indole.
Spectroscopic Profile
Structural elucidation of 9H-Pyrido[2,3-b]indole and its derivatives relies on standard spectroscopic techniques.
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UV-Vis Spectroscopy: The UV-visible spectrum of Norharmane shows characteristic absorption maxima (λmax) at approximately 213, 234, 289, 337, and 351 nm, reflecting its extended aromatic system.[5]
-
NMR Spectroscopy: While a specific spectrum for the parent compound is not provided in the search results, ¹H and ¹³C NMR are crucial for characterization. The ¹H NMR spectrum would show distinct signals in the aromatic region (typically δ 7-9 ppm) corresponding to the protons on the indole and pyridine rings. The N-H proton of the indole ring would appear as a broader signal. ¹³C NMR would similarly show a series of signals in the aromatic region (δ 100-150 ppm). Spectroscopic data for derivatives like 2-Amino-9H-pyrido[2,3-b]indole and 3-bromo-9H-Pyrido[2,3-b]indole are available and used for structural confirmation.[11][12]
-
Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is commonly used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 168.[13][14] Fragmentation is characteristic of indole-containing compounds, often involving losses of HCN or related fragments.[14] High-resolution mass spectrometry can confirm the elemental composition, C₁₁H₈N₂.[15]
Reactivity and Synthesis
Chemical Reactivity
The reactivity of the 9H-Pyrido[2,3-b]indole scaffold is dictated by its constituent rings.
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Basicity: The pyridine nitrogen atom imparts basic properties to the molecule, allowing it to be protonated in acidic conditions. This is a key feature for its biological interactions and for developing fluorescent probes sensitive to pH.[10]
-
Aromaticity and Substitution: The fused aromatic system is relatively stable but can undergo electrophilic substitution reactions, although typically under harsher conditions than simpler indoles or pyridines.
-
Active Sites for Derivatization: The C-1, C-3, and N-9 positions are considered active sites for chemical modification to develop novel molecules with enhanced or new biological activities, particularly anti-tumor agents.[16]
-
Photoreactivity: Norharmane is a photosensitive compound and can act as a photosensitizer. It has been shown to peroxidize unsaturated lipids under light exposure, a property that is being explored for novel mass spectrometry techniques.[17]
Synthetic Methodologies
The synthesis of the 9H-Pyrido[2,3-b]indole core and its derivatives can be achieved through several routes.
-
"1,2,4-Triazine" Methodology: This approach has been successfully used to design and synthesize a series of novel 9H-pyrido[2,3-b]indole-based fluorophores.[10][18]
-
Vilsmeier-Haack Type Reactions: This reaction is employed to synthesize derivatives such as 2-chloro-9H-pyrido[2,3-b]indole-3-carbaldehyde, which serves as a versatile intermediate for further functionalization.[19][20]
-
Graebe-Ullmann Reaction: Modified versions of this classic reaction are used for synthesizing chloro-substituted derivatives of the α-carboline scaffold.[21]
Caption: Generalized workflow for the synthesis of 9H-Pyrido[2,3-b]indole derivatives.
Purification Protocols
Achieving high purity is essential for biological testing and drug development. Automated flash column chromatography and crystallization are the methods of choice.
Automated Flash Column Chromatography
This technique is highly effective for purifying crude reaction mixtures containing 9H-Pyrido[2,3-b]indole derivatives.[21]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Adsorb the dissolved sample onto a small amount of silica gel ("dry loading") by evaporating the solvent.
-
Column and Solvents: Select a pre-packed silica gel column suitable for the scale of the reaction. Prepare the mobile phase solvents, typically a non-polar solvent (Solvent A: n-Hexane) and a more polar solvent (Solvent B: Ethyl Acetate).[21]
-
Gradient Elution: Program the automated system to run a gradient from low to high polarity (e.g., 0% to 50% Solvent B over 20-30 column volumes). This allows for the separation of non-polar impurities first, followed by the elution of the target compound.
-
Detection and Fraction Collection: Monitor the column effluent using a UV detector, typically at wavelengths like 254 nm and 280 nm where the aromatic scaffold absorbs strongly.[21] Collect fractions corresponding to the peak of the desired product.
-
Analysis and Concentration: Analyze the collected fractions by Thin Layer Chromatography (TLC) or LC-MS to confirm purity. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
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